Ethyl (S)-2-aminopent-4-enoate hydrochloride
CAS No.:
Cat. No.: VC13709252
Molecular Formula: C7H14ClNO2
Molecular Weight: 179.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H14ClNO2 |
|---|---|
| Molecular Weight | 179.64 g/mol |
| IUPAC Name | ethyl (2S)-2-aminopent-4-enoate;hydrochloride |
| Standard InChI | InChI=1S/C7H13NO2.ClH/c1-3-5-6(8)7(9)10-4-2;/h3,6H,1,4-5,8H2,2H3;1H/t6-;/m0./s1 |
| Standard InChI Key | SBIJUSBWWSWRMP-RGMNGODLSA-N |
| Isomeric SMILES | CCOC(=O)[C@H](CC=C)N.Cl |
| SMILES | CCOC(=O)C(CC=C)N.Cl |
| Canonical SMILES | CCOC(=O)C(CC=C)N.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Ethyl (S)-2-aminopent-4-enoate hydrochloride features a stereogenic center at the second carbon (C2), conferring the (S)-configuration. The molecule comprises:
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An ethyl ester group () at C1.
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An amino group () at C2.
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A pent-4-enoate backbone with a double bond between C4 and C5.
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A hydrochloride counterion stabilizing the protonated amino group.
The stereochemistry is critical for its interactions in asymmetric synthesis and biological systems .
Physicochemical Characteristics
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 179.64 g/mol |
| Solubility | Highly soluble in water, polar solvents |
| Stability | Stable under inert conditions; sensitive to strong acids/bases |
| Melting Point | Not fully characterized |
The hydrochloride salt form improves crystallinity, facilitating purification and handling .
Synthesis and Manufacturing
Neber Rearrangement Methodology
A scalable synthesis route, adapted from Hallinan et al. , involves a three-step process:
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Imidate Formation: But-3-enenitrile is treated with chloramine-T to generate the corresponding N-chloroimidate.
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Neber Rearrangement: The imidate undergoes base-induced rearrangement to form an α-aminoketone intermediate.
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Esterification and Salt Formation: The ketone is reduced, esterified with ethanol, and precipitated as the hydrochloride salt.
Key reaction conditions include:
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Temperature: 0–5°C during chlorination.
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Catalysts: Triethylamine for rearrangement.
Industrial-Scale Production
Continuous flow microreactor systems optimize efficiency by:
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Minimizing side reactions through precise temperature control.
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Reducing waste via in-line purification.
Applications in Organic and Pharmaceutical Chemistry
Asymmetric Synthesis
The compound serves as a precursor for non-proteinogenic amino acids, such as vinylglycine analogs, which inhibit enzymes like methionine γ-lyase . Its double bond enables functionalization via:
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Epoxidation: Using and to form epoxy derivatives.
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Dihydroxylation: Catalyzed by osmium tetroxide for diol synthesis.
Pharmaceutical Intermediates
Derivatives of ethyl (S)-2-aminopent-4-enoate hydrochloride exhibit:
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Anticancer Activity: Through matrix metalloproteinase (MMP) inhibition, disrupting tumor metastasis.
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Antimicrobial Effects: By mimicking natural amino acids, interfering with bacterial cell wall synthesis .
Comparative Analysis with Structural Analogs
| Compound Name | Molecular Formula | Key Distinguishing Features |
|---|---|---|
| Ethyl (S)-2-aminopent-4-enoate hydrochloride | Double bond at C4; (S)-configuration | |
| L-Vinylglycine | Shorter chain; lacks ester group | |
| Methyl 2-aminopent-4-ynoate | Triple bond at C4; methyl ester |
The ethyl ester and double bond in the target compound enhance reactivity in cycloadditions and cross-coupling reactions compared to analogs .
Future Research Directions
Biocatalytic Applications
Exploring enzymatic resolution techniques, such as papain-catalyzed enantioselective esterification, could improve optical purity for pharmaceutical use .
Targeted Drug Delivery
Functionalizing the double bond with targeting moieties (e.g., folate ligands) may enhance specificity in anticancer therapies.
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